![molecular formula C14H18F3NO B5611948 N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide](/img/structure/B5611948.png)
N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide is a specialized chemical compound, noteworthy for its unique structural and chemical properties, which make it significant in various chemical reactions and studies.
Synthesis Analysis
- Boere et al. (2000) discuss the preparation of N,N'-bis-(2,6-diisopropylphenyl)trifluoroacetamidine, a related compound, from 2,6-diisopropylaniline using a specific acylation reagent, indicating the potential synthesis pathway for similar compounds (Boere, Klassen, & Wolmershäuser, 2000).
Molecular Structure Analysis
- The crystal structure of related amidines was determined, showing a Z-anti tautomer crystallization, which may provide insights into the molecular structure of N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide (Boere, Klassen, & Wolmershäuser, 2000).
Chemical Reactions and Properties
- The study by Boere et al. (2000) also reveals how the amidine reacts with Mo(CO)6 to produce a coordination complex, suggesting possible reactivity patterns for N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide (Boere, Klassen, & Wolmershäuser, 2000).
Physical Properties Analysis
- The physical properties of similar compounds, such as melting points, solubility, and crystallization behavior, can be inferred from the study by Boere et al. (2000), although specific data for N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide are not directly provided (Boere, Klassen, & Wolmershäuser, 2000).
Chemical Properties Analysis
- The reactivity of N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide, particularly in forming coordination complexes and its behavior in solution as indicated by NMR spectroscopy, can be partly understood through the research by Boere et al. (2000) (Boere, Klassen, & Wolmershäuser, 2000).
Scientific Research Applications
Synthesis and Complex Formation
- N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide has been utilized in the synthesis of bulky ligands. For instance, it has been used in the preparation of N,N'-bis-(2,6-diisopropylphenyl)trifluoroacetamidine, which forms a coordination complex with molybdenum carbonyl (Boere, Klassen, & Wolmershäuser, 2000).
Chemical Reactions
- The compound plays a role in various chemical reactions. For instance, it has been involved in the synthesis of different derivatives through reactions like oxidative addition and formation of coordination complexes (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015).
Ligand Preparation
- It is used in the preparation of imine ligands displaying stimuli-responsive emissive behavior. These ligands are notable for their fluorescence properties which can be switched on and off under certain conditions (Jamali, Mousavi, Bagherzadeh, Kia, & Samouei, 2017).
Pharmaceutical Research
- While focusing on the non-pharmacological aspects, it's important to acknowledge that compounds like N-benzyl-2,2,2-trifluoroacetamide, related to N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide, have been studied for their antimicrobial, antioxidant, and cytotoxic properties, suggesting potential applications in pharmaceutical research (Balachandran et al., 2015).
Complex Synthesis and Characterization
- The compound has been involved in the synthesis of new diazenecarboxamide ligands and their complex formation with trispentafluorophenylboron, expanding its utility in the field of complex synthesis and characterization (Escobar, Valderrama, Daniliuc, & Rojas, 2015).
Enhancement of Biological Processes
- Derivatives of N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide, like N-2,6-dialkylphenylphthalimides, have been identified as enhancers of tumor necrosis factor alpha production, showing its potential in influencing biological processes (Shibata, Sasaki, Hashimoto, & Iwasaki, 1994).
properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-8(2)10-6-5-7-11(9(3)4)12(10)18-13(19)14(15,16)17/h5-9H,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVNBMFBACIEOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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